![molecular formula C15H11ClN4O B2542014 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-72-2](/img/structure/B2542014.png)
7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
This compound, also known as 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, has a CAS Number of 338394-72-2 . It has a molecular weight of 298.73 and its molecular formula is C15H11ClN4O . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClN4O/c1-10(21-13-4-2-12(16)3-5-13)14-6-7-18-15-11(8-17)9-19-20(14)15/h2-7,9-10H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.35±0.1 g/cm3 and a predicted pKa of -1.80±0.40 .Scientific Research Applications
- Researchers have explored the anticancer potential of this compound. In particular, novel derivatives related to thiazolopyrimidine have shown excellent activity against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells . Further studies could focus on understanding its mechanism of action and optimizing its efficacy.
- Preliminary results indicate that some derivatives of this compound exhibit antifungal activity against various strains, including Candida albicans, Aspergillus niger, and Penicillium chrysogenum . Further studies could explore its mode of action and potential clinical applications.
- Certain pyrazolo[1,5-a]pyrimidine-based derivatives have been used as fluorescent probes. These compounds show good photobleaching performance under continuous excitation, making them suitable for imaging applications . Investigating their specificity and cellular uptake could enhance their utility.
Anticancer Activity
Antifungal Properties
Fluorescent Probes
Safety And Hazards
properties
IUPAC Name |
7-[1-(4-chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c1-10(21-13-4-2-12(16)3-5-13)14-6-7-18-15-11(8-17)9-19-20(14)15/h2-7,9-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLFIQUTIDAPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=C(C=NN12)C#N)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
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